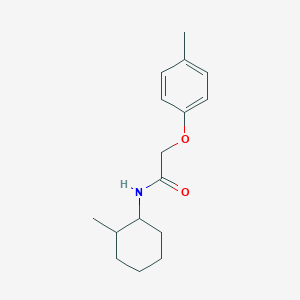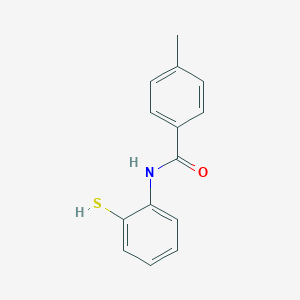![molecular formula C14H14N4O2S B245922 7-[(3,4-dimethylphenoxy)methyl]-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B245922.png)
7-[(3,4-dimethylphenoxy)methyl]-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[(3,4-dimethylphenoxy)methyl]-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one, also known as DMPT, is a chemical compound that has been widely studied for its potential applications in various scientific fields. DMPT is a heterocyclic compound that contains a thiadiazole ring and a triazine ring. This compound has shown promising results in scientific research, particularly in the areas of agriculture and aquaculture.
Mecanismo De Acción
The mechanism of action of 7-[(3,4-dimethylphenoxy)methyl]-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one is not fully understood, but it is believed to act on the hypothalamus-pituitary-gonadal axis, which regulates the production of hormones involved in growth and reproduction. 7-[(3,4-dimethylphenoxy)methyl]-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one may also act on the nervous system, specifically on the gamma-aminobutyric acid (GABA) receptors.
Biochemical and Physiological Effects:
7-[(3,4-dimethylphenoxy)methyl]-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has been shown to have a number of biochemical and physiological effects. In livestock, 7-[(3,4-dimethylphenoxy)methyl]-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has been shown to increase the production of growth hormone, insulin-like growth factor 1 (IGF-1), and luteinizing hormone (LH). 7-[(3,4-dimethylphenoxy)methyl]-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has also been shown to increase the activity of digestive enzymes and improve the absorption of nutrients. In fish and shrimp, 7-[(3,4-dimethylphenoxy)methyl]-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has been shown to increase the production of growth hormone and IGF-1, as well as improve the immune system and reduce stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-[(3,4-dimethylphenoxy)methyl]-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has several advantages for lab experiments, including its stability and ease of use. 7-[(3,4-dimethylphenoxy)methyl]-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one is also relatively inexpensive and readily available. However, 7-[(3,4-dimethylphenoxy)methyl]-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for 7-[(3,4-dimethylphenoxy)methyl]-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one research, including its potential use in the treatment of various diseases, such as diabetes and cancer. 7-[(3,4-dimethylphenoxy)methyl]-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one may also have applications in the development of new drugs and the improvement of existing drugs. Additionally, further research is needed to fully understand the mechanism of action of 7-[(3,4-dimethylphenoxy)methyl]-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one and its potential effects on the environment.
Métodos De Síntesis
7-[(3,4-dimethylphenoxy)methyl]-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one can be synthesized through a variety of methods, including the reaction of 3,4-dimethylphenol with thiosemicarbazide in the presence of formaldehyde and a catalyst. Another method involves the reaction of 3,4-dimethylphenol with thiosemicarbazide in the presence of sulfuric acid and acetic anhydride. 7-[(3,4-dimethylphenoxy)methyl]-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one can also be synthesized through the reaction of 3,4-dimethylphenol with thiosemicarbazide in the presence of sodium hydroxide and formaldehyde.
Aplicaciones Científicas De Investigación
7-[(3,4-dimethylphenoxy)methyl]-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has been extensively studied for its potential applications in agriculture and aquaculture. In agriculture, 7-[(3,4-dimethylphenoxy)methyl]-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has been shown to increase the growth rate and feed conversion efficiency of livestock, such as pigs and chickens. 7-[(3,4-dimethylphenoxy)methyl]-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has also been shown to improve the quality of meat and eggs produced by these animals. In aquaculture, 7-[(3,4-dimethylphenoxy)methyl]-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has been shown to increase the growth rate and survival rate of fish and shrimp.
Propiedades
Fórmula molecular |
C14H14N4O2S |
|---|---|
Peso molecular |
302.35 g/mol |
Nombre IUPAC |
7-[(3,4-dimethylphenoxy)methyl]-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one |
InChI |
InChI=1S/C14H14N4O2S/c1-8-4-5-11(6-9(8)2)20-7-12-17-18-13(19)10(3)15-16-14(18)21-12/h4-6H,7H2,1-3H3 |
Clave InChI |
FCQTYSNJNOEGSR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)OCC2=NN3C(=O)C(=NN=C3S2)C)C |
SMILES canónico |
CC1=C(C=C(C=C1)OCC2=NN3C(=O)C(=NN=C3S2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-[Benzyl(isopropyl)amino]-2-methyl-3-pentyn-2-ol](/img/structure/B245854.png)
![(6E)-3-[(3,4-dimethoxyphenyl)methyl]-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B245855.png)
![(6E)-6-indol-2-ylidene-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B245856.png)
![(6E)-3-tert-butyl-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B245858.png)
![4-[6-(3-bromo-4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline](/img/structure/B245898.png)
![3-methyl-7-[(2-methylphenoxy)methyl]-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B245923.png)
![6-(2-Methoxyphenyl)-3-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B245924.png)
![3-(4-Methoxybenzyl)-6-(1-phenoxypropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B245926.png)
![4-Bromophenyl [6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether](/img/structure/B245927.png)
![2-(4-chlorophenyl)-N-[2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B245936.png)
